molecular formula C9H9BrFN B6205674 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 1785117-62-5

7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B6205674
CAS No.: 1785117-62-5
M. Wt: 230.08 g/mol
InChI Key: FWTUAMKHGPWWKP-UHFFFAOYSA-N
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Description

7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with the molecular formula C9H9BrFN. It is a derivative of tetrahydroquinoline, featuring bromine and fluorine substituents at the 7th and 8th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method starts with the halogenation of 1,2,3,4-tetrahydroquinoline to introduce the bromine and fluorine atoms. This can be achieved using reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to minimize by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrahydroquinoline derivatives, while oxidation and reduction can lead to quinoline or dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potency and selectivity in various applications compared to its mono-substituted counterparts .

Properties

CAS No.

1785117-62-5

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C9H9BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2

InChI Key

FWTUAMKHGPWWKP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C(C=C2)Br)F)NC1

Purity

95

Origin of Product

United States

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